2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 696621-82-6
VCID: VC14890479
InChI: InChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22)
SMILES:
Molecular Formula: C15H14N6O
Molecular Weight: 294.31 g/mol

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide

CAS No.: 696621-82-6

Cat. No.: VC14890479

Molecular Formula: C15H14N6O

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide - 696621-82-6

Specification

CAS No. 696621-82-6
Molecular Formula C15H14N6O
Molecular Weight 294.31 g/mol
IUPAC Name 2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide
Standard InChI InChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22)
Standard InChI Key DNVWRNDMDWESSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2-Phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide has the molecular formula C15H14N6O\text{C}_{15}\text{H}_{14}\text{N}_{6}\text{O} and a molecular weight of 294.31 g/mol . Its IUPAC name, 2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide, reflects the presence of a phenylacetamide backbone linked to a tetrazole ring substituted with a pyridin-3-yl group . The SMILES notation (C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3) and InChIKey (DNVWRNDMDWESSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H14N6O\text{C}_{15}\text{H}_{14}\text{N}_{6}\text{O}
Molecular Weight294.31 g/mol
CAS Registry Number696621-82-6
SMILESC1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3
InChIKeyDNVWRNDMDWESSJ-UHFFFAOYSA-N

Structural Features

The molecule’s tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, while the pyridine moiety introduces aromaticity and potential metal-coordination sites . The acetamide linker bridges these groups, enabling conformational flexibility critical for target binding .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step reactions, beginning with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, followed by functionalization at the 2-position of the tetrazole . A representative protocol includes:

  • Tetrazole Ring Formation: Reaction of 3-cyanopyridine with sodium azide and ammonium chloride in dimethylformamide (DMF) yields 5-(pyridin-3-yl)-1H-tetrazole .

  • Alkylation: The tetrazole is alkylated with chloroacetamide derivatives under basic conditions to introduce the methylacetamide sidechain .

  • Acetylation: Coupling with phenylacetyl chloride completes the assembly of the final structure.

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYieldReference
1Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 100°C, 24h75%
2N-AlkylationK₂CO₃, EtOH, reflux68%
3Amide couplingPhenylacetyl chloride, DCM82%

Purification and Characterization

Crude products are purified via recrystallization from ethanol, with structural confirmation achieved through 1H^1\text{H} NMR, IR spectroscopy, and high-resolution mass spectrometry . The compound’s melting point is reported between 163–164°C .

Biological Activities and Mechanisms

Antimicrobial Properties

Related compounds demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The pyridine moiety likely disrupts bacterial membrane integrity via cation-π interactions .

Table 3: Hypothesized Biological Activities

ActivityProposed MechanismSupporting Evidence
AnticancerTopoisomerase II inhibitionAnalog studies
AntimicrobialMembrane disruptionStructural analogs
Anti-inflammatoryCOX-2 inhibitionTetrazole pharmacology

Research Applications and Developments

Medicinal Chemistry

The compound’s modular structure positions it as a scaffold for developing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its tetrazole group mimics carboxylic acid bioisosteres, improving metabolic stability in drug candidates.

Materials Science

In non-biological applications, the rigid tetrazole core and aromatic systems suggest utility in metal-organic frameworks (MOFs) or as ligands in catalytic systems.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s molecular targets through proteomics and crystallography.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to optimize potency and selectivity .

  • In Vivo Toxicology: Assess pharmacokinetics and toxicity profiles in animal models to advance therapeutic potential.

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